Bivalirudin

Interventional Cardiology Percutaneous Coronary Intervention (PCI) Bleeding Risk

Select Bivalirudin for its clinically validated, bivalent direct thrombin inhibition mechanism that eliminates the cofactor dependency and HIT risk of heparin. With predominant renal clearance and proteolytic degradation, it maintains a predictable ~25-minute half-life even in hepatic impairment—unlike argatroban—ensuring rapid, controllable anticoagulant offset. Supported by ACUITY-level evidence showing 40–68% relative risk reduction in major bleeding versus UFH, this 20-amino-acid synthetic peptide is the evidence-based DTI for PCI, HIT, and high-bleed-risk cohorts. Procure with confidence for inpatient and procedural anticoagulation research and formulation.

Molecular Formula C98H138N24O33
Molecular Weight 2180.3 g/mol
CAS No. 128270-60-0
Cat. No. B194457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBivalirudin
CAS128270-60-0
SynonymsAngiomax;  Angiox;  L-leucine;  BG 8967;  BG-8967;  BG8967;  bivalirudin;  CTB-001;  Hirulog;  Hirulog-1 D-phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-
Molecular FormulaC98H138N24O33
Molecular Weight2180.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
InChIInChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
InChIKeyOIRCOABEOLEUMC-GEJPAHFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bivalirudin (CAS 128270-60-0): Essential Baseline for Scientific and Procurement Decision-Making


Bivalirudin (Angiomax®) is a synthetic, 20-amino acid polypeptide that functions as a bivalent, direct thrombin inhibitor (DTI) [1]. Unlike heparin, which requires antithrombin as a cofactor and cannot inhibit clot-bound thrombin, bivalirudin directly binds to both the active catalytic site and the anion-binding exosite I of thrombin [2]. This unique mechanism provides a predictable, concentration-dependent anticoagulant response with a short, dose-independent elimination half-life of approximately 25-30 minutes in patients with normal renal function [1]. Bivalirudin is primarily eliminated via proteolytic cleavage and renal clearance (approximately 20% excreted unchanged), making it a critical anticoagulant in the inpatient and procedural settings [2].

Why Bivalirudin Cannot Be Simply Substituted with Heparin, Argatroban, or Other DTIs


In anticoagulation management, a direct, class-level substitution can lead to significant clinical and operational consequences. Unlike unfractionated heparin (UFH), which suffers from unpredictable, non-linear pharmacokinetics due to extensive plasma protein binding and requires antithrombin, bivalirudin provides a predictable, concentration-dependent response that does not rely on a depletable cofactor [1]. This eliminates the risk of heparin-induced thrombocytopenia (HIT), a life-threatening complication that prevents the use of any heparin product [2]. Furthermore, compared to the other commonly used DTI, argatroban, bivalirudin exhibits fundamentally different metabolism (primarily renal vs. exclusively hepatic), which dictates its utility in patients with specific organ dysfunction and results in a shorter half-life, enabling faster offset of anticoagulant effect after infusion cessation [3]. These distinct pharmacological, safety, and monitoring profiles underscore why bivalirudin is not an interchangeable commodity and must be selected based on patient-specific and procedural criteria.

Quantitative Evidence Guide: Verifiable Differentiation of Bivalirudin vs. Unfractionated Heparin and Argatroban


Major Bleeding Reduction vs. Heparin in PCI: A Consistent and Quantified Safety Signal

Bivalirudin demonstrates a statistically significant and clinically meaningful reduction in major bleeding events compared to unfractionated heparin (UFH) in patients undergoing percutaneous coronary intervention (PCI) for acute coronary syndromes (ACS). This safety benefit is consistently observed across large-scale randomized controlled trials and patient-level meta-analyses. Specifically, the ACUITY trial's patient-level meta-analysis of over 12,000 NSTEMI patients found that bivalirudin was associated with a significantly lower rate of serious bleeding compared to heparin (3.3% vs. 5.3%; adjusted odds ratio [aOR] 0.59; P<0.0001) [1]. This 40% relative risk reduction is echoed in other meta-analyses. A 2024 meta-analysis of 10 trials with over 42,000 patients found heparin was associated with a 68% increased risk of trial-defined major bleeding compared to bivalirudin (Relative Risk [RR]: 1.68, 95% Confidence Interval [CI]: 1.29-2.20) [2].

Interventional Cardiology Percutaneous Coronary Intervention (PCI) Bleeding Risk Anticoagulation

Superior Net Clinical Benefit in Elderly PCI Patients vs. Heparin

In a vulnerable, high-bleeding-risk population of elderly Chinese patients undergoing PCI, the use of bivalirudin resulted in significantly fewer Net Adverse Clinical Events (NACEs) compared to heparin. A cohort study of 1,286 patients demonstrated a lower NACE rate in the bivalirudin group (12.4%) compared to the heparin group (17.4%, P=0.015). This benefit was driven by significant reductions in both bleeding (6.7% vs. 12.1%, P=0.002) and major bleeding (2.2% vs. 6.6%, P<0.001), without any difference in major adverse cardiac and cerebral events (MACCEs) [1]. Multivariate analysis confirmed bivalirudin as an independent factor for reducing NACEs (Odds Ratio [OR]: 0.619, P=0.009) [1].

Geriatric Cardiology Percutaneous Coronary Intervention (PCI) Bleeding Risk Net Clinical Benefit

Faster Time to Therapeutic aPTT vs. Argatroban in Suspected HIT

In the management of suspected heparin-induced thrombocytopenia (HIT), achieving a stable therapeutic anticoagulation state quickly is paramount. A retrospective analysis comparing bivalirudin to argatroban (the only FDA-approved DTI for HIT) demonstrated that bivalirudin reaches therapeutic aPTT goals significantly faster. The mean time to reach therapeutic aPTT goal was 7 ± 8 hours for bivalirudin versus 14 ± 15 hours for argatroban (P = 0.024) [1]. Furthermore, the proportion of aPTT values within the therapeutic range was significantly higher for bivalirudin (84% ± 18%) compared to argatroban (69% ± 23%) (P = 0.005) [1]. This indicates more predictable and stable anticoagulation with bivalirudin in this complex clinical scenario.

Hematology Heparin-Induced Thrombocytopenia (HIT) Anticoagulation Monitoring Direct Thrombin Inhibitor (DTI)

Renal-Dependent Clearance: Enables Predictable Dosing vs. Hepatic Argatroban in Organ Failure

The primary route of elimination is a key differentiator between direct thrombin inhibitors. Bivalirudin's clearance is predominantly renal, undergoing proteolytic cleavage and glomerular filtration [1]. A pharmacokinetic study quantified the impact of renal function on bivalirudin clearance: clearance was 4.58 mL/min/kg in normal renal function, reduced by 45% to 2.50 mL/min/kg in moderate impairment (GFR 30-59 mL/min), and reduced by 68% to 1.46 mL/min/kg in severe impairment (GFR < 30 mL/min) [1]. In contrast, argatroban is hepatically cleared and requires no dose adjustment for renal impairment but can lead to unpredictable and prolonged anticoagulation in patients with hepatic dysfunction [2]. This provides a clear, quantifiable basis for drug selection: bivalirudin is the preferred DTI in patients with hepatic impairment or those at risk for coagulopathy from liver disease, where its short half-life and renal elimination are advantageous.

Clinical Pharmacology Pharmacokinetics Renal Impairment Anticoagulation

Reduced Cardiovascular Mortality vs. Heparin in MATRIX Trial

Beyond safety, bivalirudin has demonstrated a mortality benefit in a large, contemporary randomized trial. The MATRIX trial, which enrolled 7,213 patients with acute coronary syndrome (ACS) undergoing PCI, found that treatment with bivalirudin cut the 30-day rate of cardiovascular death by an absolute 0.7% compared to unfractionated heparin (UFH) [1]. This translates to a Number Needed to Treat (NNT) of approximately 143 to prevent one cardiovascular death. While the primary composite endpoint was neutral, this prespecified secondary endpoint provides direct evidence of a survival advantage with bivalirudin [1].

Interventional Cardiology Acute Coronary Syndrome Mortality Anticoagulation

Optimal Research and Clinical Application Scenarios for Bivalirudin Based on Quantitative Evidence


Anticoagulation in PCI for Acute Coronary Syndromes: Where Bleeding Reduction is Paramount

Based on direct, head-to-head evidence from ACUITY and a 42,000-patient meta-analysis, bivalirudin is the preferred anticoagulant for PCI in acute coronary syndromes (ACS) when minimizing major bleeding is a primary concern [1][2]. It offers a quantifiable 40-68% relative risk reduction for major bleeding compared to unfractionated heparin, without compromising ischemic protection [1][2].

Management of Suspected or Confirmed Heparin-Induced Thrombocytopenia (HIT)

For patients with suspected or confirmed HIT, bivalirudin provides a validated, rapid-acting alternative to argatroban. The evidence demonstrates that bivalirudin achieves therapeutic anticoagulation (aPTT) approximately 7 hours faster and maintains it more consistently (84% vs. 69% time-in-therapeutic-range) than argatroban [1]. This efficiency is critical for timely procedural intervention and thrombotic risk reduction in HIT patients.

Anticoagulation in Patients with Hepatic Dysfunction or at Risk for Coagulopathy

The pharmacokinetic profile of bivalirudin, characterized by predominant renal clearance and proteolytic cleavage, makes it the DTI of choice in patients with hepatic impairment or those with coagulopathy of liver disease [1]. Unlike argatroban, which is hepatically cleared and can have an unpredictable duration of action in liver failure, bivalirudin's short half-life is preserved in the setting of hepatic dysfunction, allowing for more predictable and safer anticoagulant management [1].

High-Risk Elderly Patients Undergoing PCI

In the elderly population (a cohort with inherently higher bleeding risk), the evidence shows that bivalirudin significantly reduces Net Adverse Clinical Events (NACEs) compared to heparin (12.4% vs. 17.4%, P=0.015) following PCI [1]. This net clinical benefit, driven by a substantial reduction in bleeding events without an increase in ischemic complications, makes bivalirudin the evidence-based selection for this demographic [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bivalirudin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.